Dehydro Aripiprazole Hydrochloride

Overview

Description

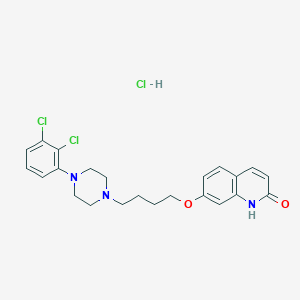

Dehydro Aripiprazole Hydrochloride (CAS: 1008531-60-9) is a metabolite of the antipsychotic drug Aripiprazole, a selective dopamine D2 receptor antagonist with partial agonist activity at dopamine autoreceptors . Its molecular formula is C₂₃H₂₅Cl₂N₃O₂·HCl, and it has a molecular weight of 482.83 g/mol . This compound is primarily used in research settings as a reference standard for neurochemical analyses, particularly in studies related to dopamine receptor function, schizophrenia, addiction, and neurodegenerative diseases . It is stored at -20°C and transported at room temperature, reflecting its stability requirements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Aripiprazole Hydrochloride involves the dehydrogenation of Aripiprazole. This process is typically catalyzed by the hepatic enzymes CYP3A4 and CYP2D6 . The reaction conditions often include the use of acetonitrile under basic conditions for protein precipitation and separation on an octadecylsilyl column filled with 3-µm particles using an isocratic mixture of 30% acetonitrile containing 0.1% formic acid .

Industrial Production Methods

Industrial production of this compound focuses on optimizing the yield and purity of the compound. One method involves reducing the particle size of Aripiprazole to minimize the formation of unwanted dehydro impurities . This process includes reacting 1-(2,3-dichlorphenyl)piperazine or its salt with specific reagents under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Dehydro Aripiprazole Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Conversion to epoxide metabolites.

Reduction: Formation of reduced metabolites.

Substitution: Formation of glutathione conjugates.

Common Reagents and Conditions

Common reagents used in these reactions include glutathione for conjugation reactions and various oxidizing agents for the formation of epoxide metabolites . The conditions typically involve enzymatic catalysis by CYP3A4 and CYP2D6 .

Major Products Formed

The major products formed from these reactions include epoxide metabolites and glutathione conjugates .

Scientific Research Applications

Pharmacological Profile

Dehydro Aripiprazole is formed through metabolic processes involving cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, which convert aripiprazole into its active metabolite . This compound exhibits a pharmacological profile that contributes to the overall therapeutic effects of aripiprazole, including:

- Dopamine D2 receptor partial agonism: This action helps modulate dopaminergic activity, which is beneficial in treating conditions like schizophrenia and bipolar disorder .

- Serotonin receptor interactions: Dehydro Aripiprazole also interacts with serotonin receptors, particularly 5-HT1A and 5-HT2A, contributing to its efficacy in mood stabilization .

Psychiatric Disorders

This compound plays a role in the treatment of various psychiatric conditions through its parent compound, aripiprazole. The following conditions benefit from this drug:

- Schizophrenia: Used as a first-line treatment option, aripiprazole and its metabolite help manage symptoms effectively.

- Bipolar Disorder: It is effective in treating manic episodes and as a maintenance therapy to prevent relapse.

- Major Depressive Disorder: As an adjunctive treatment, it enhances the efficacy of antidepressants .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of Dehydro Aripiprazole is essential for optimizing dosing regimens. Key points include:

- Bioavailability: Dehydro Aripiprazole represents approximately 40% of the area under the curve (AUC) for aripiprazole in plasma at steady-state concentrations .

- Half-life: The half-life of Dehydro Aripiprazole contributes to the prolonged effects observed with aripiprazole treatments.

Data Table: Comparison of Aripiprazole and Dehydro Aripiprazole

| Feature | Aripiprazole | Dehydro Aripiprazole |

|---|---|---|

| Chemical Structure | C23H27Cl2N3O2 | C23H26Cl3N3O2 |

| Mechanism of Action | Partial agonist at D2 | Active metabolite with similar actions |

| Indications | Schizophrenia, bipolar | Supports aripiprazole's effects |

| Metabolism | CYP3A4, CYP2D6 | Formed from aripiprazole |

| Plasma Concentration Contribution | 100% | ~40% |

Case Study 1: Pregnancy and Lactation

A study reported on a woman with paranoid schizophrenia who continued long-acting injectable aripiprazole during pregnancy. After delivery, she breastfed while receiving adjusted doses. The infant's growth remained normal, suggesting that Dehydro Aripiprazole did not adversely affect lactation or infant development .

Case Study 2: Prolactin Levels

A retrospective analysis indicated that patients on high-dose aripiprazole experienced significantly lower prolactin levels compared to those on other antipsychotics. This finding underscores the importance of monitoring hormonal levels when using Dehydro Aripiprazole as part of treatment regimens .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Parent Compound: Aripiprazole

Key Differences :

- This compound lacks the propyl chain present in Aripiprazole, altering its lipophilicity and metabolic stability .

- While Aripiprazole is administered clinically, its metabolite is primarily utilized in preclinical studies to investigate pharmacokinetics and receptor dynamics .

Deuterated Analog: Dehydro Aripiprazole-d8 Hydrochloride

This deuterated form (Catalog: sc-218102) is structurally identical to this compound but incorporates eight deuterium atoms, enhancing its utility in mass spectrometry-based metabolic tracing .

| Parameter | This compound | Dehydro Aripiprazole-d8 Hydrochloride |

|---|---|---|

| Isotopic Labeling | None | Deuterated (8D) |

| Application | Neurochemical research | Isotopic tracing/metabolic studies |

| Cost (1 mg) | ~$300–$500 (estimated) | $693.00 |

| Separation Methods | Reverse-phase HPLC | Normal-phase chromatography required |

Research Utility :

- The deuterated form aids in distinguishing endogenous metabolites from exogenous compounds in complex biological matrices .

Other Hydrochloride Salts in Neuropharmacology

Several hydrochloride salts share structural or functional similarities:

a) Naltrindole Hydrochloride

- Structure : 17-(cyclopropylmethyl)-6,7-dehydro-4,5α-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphane hydrochloride.

- Function : Selective δ-opioid receptor antagonist .

- Comparison : Unlike Dehydro Aripiprazole, naltrindole targets opioid receptors, highlighting the role of hydrochloride salts in diversifying receptor specificity despite shared salt forms .

b) GNTI Dihydrochloride

- Structure : 5'-guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5α-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphane dihydrochloride.

- Function : κ-opioid receptor antagonist .

- Comparison : Both compounds feature dehydro modifications, but GNTI’s guanidinyl group confers distinct pharmacokinetic properties, such as increased polarity .

Analytical and Pharmacokinetic Considerations

- HPLC Methods : Aripiprazole and its metabolites are commonly analyzed using reverse-phase HPLC with UV detection, as validated in bulk drug and formulation studies . This compound’s separation from Aripiprazole requires optimized mobile phases (e.g., acetonitrile-phosphate buffers) .

Biological Activity

Dehydro Aripiprazole Hydrochloride is a significant metabolite of the atypical antipsychotic aripiprazole. Understanding its biological activity is crucial for elucidating its pharmacological properties and therapeutic potential. This article explores the biological activity of Dehydro Aripiprazole, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

Dehydro Aripiprazole is formed through the metabolic conversion of aripiprazole via cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4. It retains significant pharmacological activity, acting as a partial agonist at dopamine D2 receptors and an antagonist at serotonin 5-HT2A receptors. This dual action contributes to its efficacy in managing psychiatric disorders such as schizophrenia and bipolar disorder.

Chemical Structure

- Molecular Formula : C23H27Cl2N3O2

- Molecular Weight : 490.88 g/mol

- CAS Number : 1215383-78-0

Pharmacokinetics

The pharmacokinetics of Dehydro Aripiprazole have been studied extensively, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 87% |

| Peak Plasma Concentration | 3–5 hours post-administration |

| Half-life | ~95 hours for Dehydro Aripiprazole |

| Volume of Distribution | 404 L |

Dehydro Aripiprazole accounts for about 40% of the area under the curve (AUC) of the parent drug in plasma at steady state, indicating its relevance in therapeutic outcomes .

Clinical Studies and Findings

Several studies have investigated the pharmacological effects and safety profile of Dehydro Aripiprazole in various populations.

1. Pharmacogenomics and Dosing Adjustments

A study demonstrated that physiologically based pharmacokinetic (PBPK) models could predict the pharmacokinetics of aripiprazole and Dehydro Aripiprazole based on CYP2D6 phenotypes. For instance:

- Poor metabolizers may require a maximum daily dose adjustment to 10 mg to avoid adverse effects.

- Intermediate and ultra-rapid metabolizers do not require dosage adjustments .

2. Hepatic and Renal Impairment Studies

Research has shown that hepatic impairment significantly affects the pharmacokinetics of aripiprazole but not necessarily that of Dehydro Aripiprazole:

- In patients with severe hepatic impairment, the mean total Cmax of aripiprazole was lower compared to those with normal function .

- No significant differences were observed in the pharmacokinetics between groups with normal renal function versus those with severe renal impairment .

Case Study: Massive Overdose

A notable case involved a toddler who experienced prolonged lethargy and extrapyramidal symptoms following a massive overdose of aripiprazole. This incident highlighted the importance of monitoring plasma levels of both aripiprazole and its active metabolite Dehydro Aripiprazole in overdose scenarios .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and impurities associated with Dehydro Aripiprazole Hydrochloride?

this compound is synthesized via modifications to the aripiprazole structure, often involving dehydrogenation steps. Critical impurities include intermediates like 1-(2,3-Dichlorophenyl)piperazine Hydrochloride, a precursor in aripiprazole synthesis, which may persist due to incomplete reactions . Analytical methods such as HPLC with UV detection (e.g., using reference standards like ACI 010709 and ACI 010715) are recommended for impurity profiling . Researchers should validate synthetic yields and purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How is this compound characterized pharmacologically in preclinical studies?

Preclinical studies typically dissolve this compound in acidic solutions (e.g., 0.1 M HCl) or organic solvents (e.g., acetic acid) for intraperitoneal (i.p.) or oral administration . Dosage ranges for behavioral assays in rodents (e.g., social defeat stress models) are derived from parent compound aripiprazole, adjusted for molecular weight differences (e.g., 0.003–0.01 mg/kg i.p.) . Pharmacokinetic parameters like bioavailability require LC-MS/MS analysis due to low plasma concentrations .

Q. What is the structural and molecular basis of this compound’s activity?

The compound (CAS: 1008531-60-9) has a molecular formula of C23H26Cl3N3O2 (MW: 482.83) and features a dehydro modification on the dibenzodiazepine core, altering its dopamine D2 receptor partial agonism compared to aripiprazole . Computational modeling (e.g., molecular docking) and comparative binding assays are used to assess affinity shifts toward serotonin (5-HT1A) and dopamine receptors .

Advanced Research Questions

Q. How do isotopic labeling (e.g., deuterated forms) improve metabolic studies of this compound?

Deuterated analogs like Dehydro Aripiprazole-D8 (CAS: 1215897-99-6) enable precise tracking of metabolic pathways via stable isotope tracing . Researchers use LC-MS with deuterium-labeled internal standards to quantify metabolites in hepatic microsomal assays. Key parameters include isotopic purity (>98%) and fragmentation patterns to distinguish labeled vs. unlabeled species .

Q. What methodological challenges arise in quantifying low-concentration impurities in this compound formulations?

Impurities such as N-(2,3-Dichlorophenyl) derivatives (e.g., ACI 010715) require ultra-sensitive detection limits (<0.1% w/w). High-resolution LC-QTOF-MS is recommended for structural elucidation, while forced degradation studies (acid/alkali hydrolysis, oxidation) validate stability-indicating methods . Contradictory data on impurity thresholds between pharmacopeial standards (e.g., USP vs. EP) necessitate cross-validation .

Q. How can experimental designs address solubility limitations of this compound in vivo?

Poor aqueous solubility (common in dibenzodiazepines) may skew pharmacokinetic data. Strategies include:

- Co-solvent systems (e.g., PEG-400/water) for oral dosing .

- Nanoparticle encapsulation to enhance bioavailability, with particle size (100–200 nm) and zeta potential (+20 mV) optimized for blood-brain barrier penetration .

- Comparative studies with aripiprazole hydrochloride controls to isolate dehydro-specific effects .

Q. What analytical techniques resolve contradictions in receptor binding data between this compound and its parent compound?

Radioligand displacement assays (e.g., using [³H]-spiperone for D2 receptors) may show variability due to altered partial agonism. Researchers should:

- Normalize data to receptor density (Bmax) via Scatchard analysis.

- Use functional assays (e.g., cAMP inhibition for D2 receptor activity) to complement binding studies .

- Cross-reference with in silico simulations to reconcile discrepancies between in vitro and in vivo efficacy .

Q. Methodological Tables

Properties

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQHINIXYQSLAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648054 | |

| Record name | 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008531-60-9 | |

| Record name | 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.